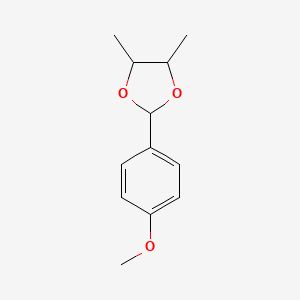
2H-thiete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2H-thiete can be achieved through various methods. One notable method involves the direct synthesis of highly strained bifunctionalized this compound-2,3-dicarboxylate 1,1-dioxides from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via pyridine-mediated [2 + 2] annulation . In this process, pyridine eliminates hydrochloric acid from sulfonyl chlorides to generate sulfenes, which then nucleophilically attack dialkyl acetylenedicarboxylates, followed by intramolecular cyclization and isomerization to produce the final product .
Chemical Reactions Analysis
2H-thiete undergoes various types of chemical reactions, including cycloaddition reactions. For instance, 3-cyanothiete 1,1-dioxide, a derivative of this compound, has been shown to participate in [3+2] and [4+2] cycloaddition reactions . These reactions involve the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, followed by the oxidation of the sulfur atom and subsequent dehydration . The presence of an electron-deficient carbon-carbon double bond in thiete 1,1-dioxides makes them susceptible to cycloaddition reactions with 1,3-dienes and enamines .
Scientific Research Applications
2H-thiete and its derivatives have significant applications in scientific research. They are used as intermediates in organic synthesis and as building blocks for the preparation of sulfur-containing acyclic and heterocyclic compounds . Thietes are also found in the pharmaceutical core and structural motifs of some biological compounds, including antiviral and anticancer drugs . Additionally, they are used in the synthesis of biologically active substances, such as trifluoromethylated derivatives, which have applications in medicinal chemistry and agrochemistry .
Mechanism of Action
The mechanism of action of 2H-thiete involves its reactivity towards nucleophilic reagents. For example, trifluoromethylated derivatives of this compound react with nucleophilic reagents such as amino compounds and 1,3-dipoles . This modification also suppresses possible side effects associated with metabolic processes .
Comparison with Similar Compounds
2H-thiete can be compared with other sulfur-containing heterocycles, such as thietane, thiolane (tetrahydrothiophene), and thiane (tetrahydrothiopyran) . While thietes are generally less stable than their saturated counterparts, they exhibit unique reactivity due to the presence of an electron-deficient carbon-carbon double bond . Thiete 1,1-dioxides, for example, are more stable than the parent thietes and can be prepared by [2+2] cycloaddition of sulfenes and ynamines .
Properties
IUPAC Name |
2H-thiete |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S/c1-2-4-3-1/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINPCFOKNNWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392288 |
Source


|
| Record name | 2H-Thiete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-31-1 |
Source


|
| Record name | 2H-Thiete | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
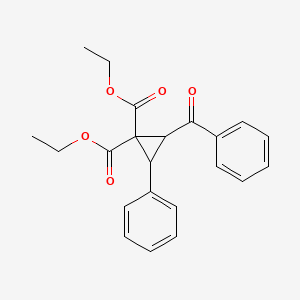
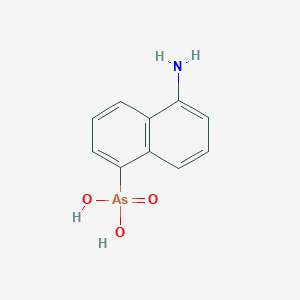
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


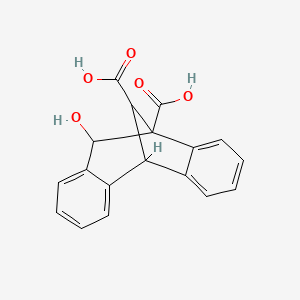

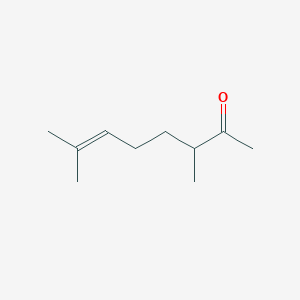
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

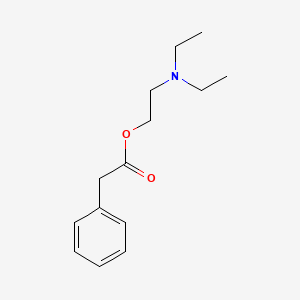
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
